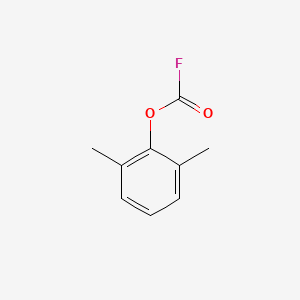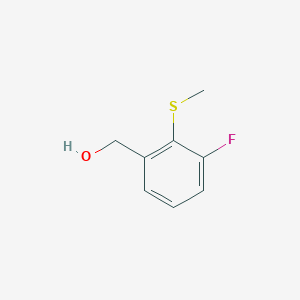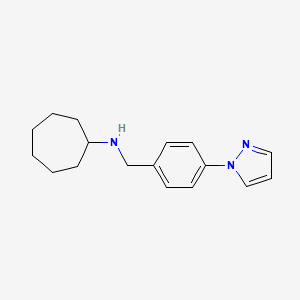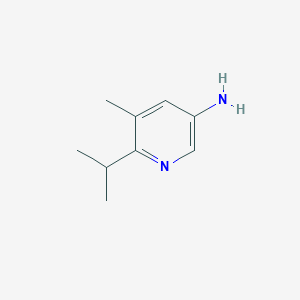![molecular formula C14H10F3NO3 B6317797 Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate CAS No. 155432-10-3](/img/structure/B6317797.png)
Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate (PTC) is a synthetic compound that has been studied extensively in both laboratory and clinical settings. It has a wide range of applications in both scientific research and drug development. PTC is a highly versatile compound, and its unique properties make it ideal for a variety of applications.
科学研究应用
Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate has a wide range of applications in scientific research. It has been used as a model compound for studying the effects of trifluoromethoxy groups on the structure and reactivity of molecules. Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate has also been used to study the mechanisms of enzyme inhibition and drug-receptor interactions. Additionally, Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate has been used to study the effects of trifluoromethoxy groups on the pharmacokinetics and pharmacodynamics of drugs.
作用机制
The mechanism of action of Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate is not yet fully understood. However, it is believed that the trifluoromethoxy group of Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate binds to the active site of enzymes, thus inhibiting their activity. Additionally, the trifluoromethoxy group may also interact with drug receptors, thus altering the pharmacokinetics and pharmacodynamics of drugs.
Biochemical and Physiological Effects
Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate has been shown to have a variety of biochemical and physiological effects. In laboratory studies, Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, trypsin, and lipoxygenase. Additionally, Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate has been shown to have anti-inflammatory and analgesic effects in animal models.
实验室实验的优点和局限性
Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate has several advantages for laboratory experiments. It is a highly versatile compound, and its unique properties make it ideal for a variety of applications. Additionally, Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate is relatively inexpensive and easy to synthesize. However, Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate also has some limitations. It is not as stable as some other compounds, and it can be difficult to store for long periods of time.
未来方向
Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate has a wide range of potential applications in both scientific research and drug development. Further research is needed to better understand the mechanism of action of Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate and to explore its potential therapeutic applications. Additionally, further research is needed to optimize the synthesis of Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate and to develop more efficient and cost-effective methods for synthesizing and storing the compound. Finally, further research is needed to explore the potential of Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate to be used in combination with other compounds to develop more effective drugs.
合成方法
Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate can be synthesized through a variety of methods. The most common method involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with an amine in the presence of an acid catalyst. This reaction produces a carbamate ester, which is then reacted with phenylhydrazine to form Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate. Alternatively, Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate can be synthesized by reacting 4-(trifluoromethoxy)phenyl isocyanate with an amine in the presence of a base catalyst. This reaction produces a carbamate amide, which is then reacted with phenylhydrazine to form Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate.
属性
IUPAC Name |
phenyl N-[4-(trifluoromethoxy)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)21-12-8-6-10(7-9-12)18-13(19)20-11-4-2-1-3-5-11/h1-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQCYDQHNNDTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317728.png)
![4-[1,2,4]Oxadiazol-3-yl-benzoic acid tert-butyl ester](/img/structure/B6317731.png)

![2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6317753.png)




![Benzyl-[3-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317804.png)
![Benzyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317812.png)

![Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317820.png)
